

Application Note: Tetrahydro Furosemide as a Pharmaceutical Reference Standard

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Compound of Interest

Compound Name: Tetrahydro Furosemide

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Abstract

This document provides a comprehensive guide for the qualification and application of **Tetrahydro Furosemide** as a pharmaceutical reference standard. **Tetrahydro Furosemide**, identified as Furosemide EP Impurity F, is a critical compound for monitoring the purity and stability of Furosemide, a widely used loop diuretic.[1] The protocols herein are designed for researchers, analytical scientists, and drug development professionals, detailing the rigorous process of establishing a secondary or in-house working reference standard. This guide covers the essential steps from physicochemical characterization and purity assignment to practical application in chromatographic assays, ensuring compliance with stringent regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).[2]

Introduction: The Role of Reference Standards in Pharmaceutical Quality

In pharmaceutical analysis, a reference standard is a highly purified and well-characterized substance used as a benchmark for confirming the identity, purity, and potency of active pharmaceutical ingredients (APIs) and their formulations.[3][4] Pharmacopoeial standards (e.g., USP, EP) are considered primary standards. However, for routine use, laboratories often qualify secondary reference standards against the primary standard to conserve the expensive primary material.[2][5][6]

Tetrahydro Furosemide is a known impurity and potential degradation product of Furosemide. [1] Its accurate quantification is crucial for ensuring the safety and efficacy of Furosemide-containing drug products. Establishing a qualified **Tetrahydro Furosemide** reference standard is therefore a prerequisite for developing and validating stability-indicating analytical methods for Furosemide.[7][8]

Physicochemical Characterization

The first step in qualifying a candidate material for use as a reference standard is to confirm its identity and define its physical properties.

Table 1: Physicochemical Properties of **Tetrahydro Furosemide**

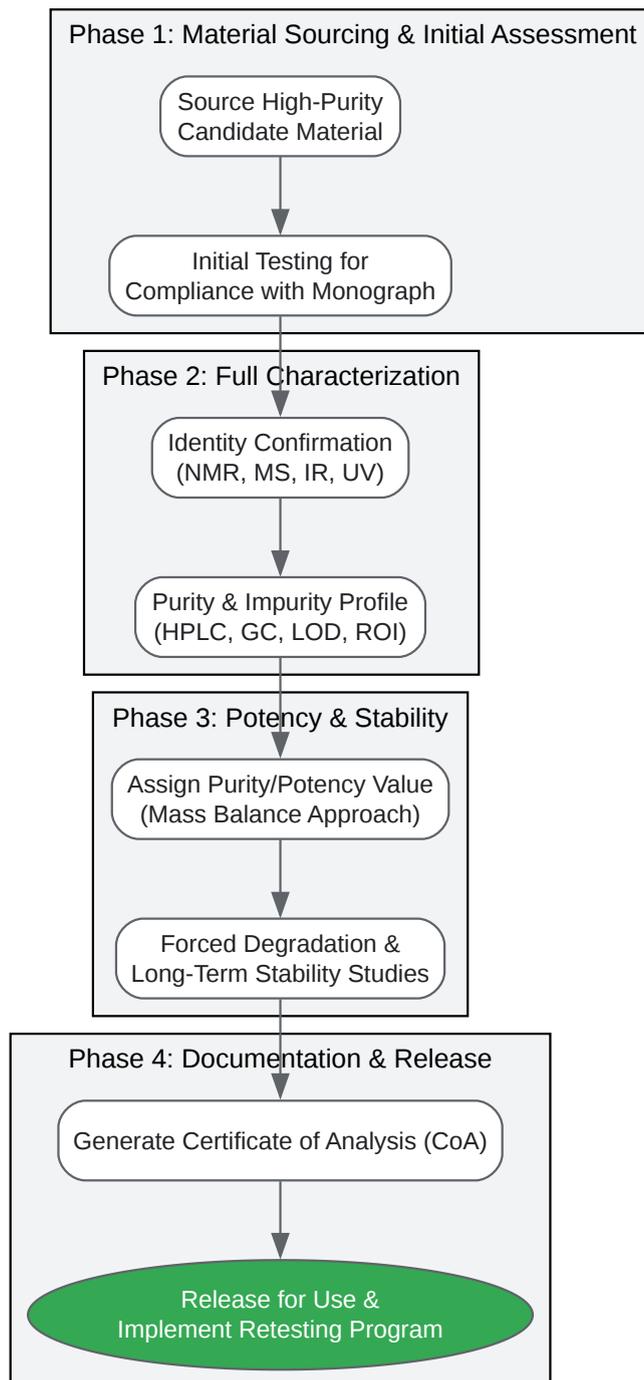
Property	Value	Source
Chemical Name	4-Chloro-5-(sulfamoyl)-2-((tetrahydrofuran-2-yl)methylamino)benzoic acid	N/A
Alternate Name	Furosemide EP Impurity F	[1]
CAS Number	4793-38-8	[1][9]
Molecular Formula	C ₁₂ H ₁₅ ClN ₂ O ₅ S	[1]
Molecular Weight	334.78 g/mol	[1]
Appearance	White to off-white crystalline powder	General knowledge
Solubility	Soluble in methanol, acetonitrile; sparingly soluble in water	General knowledge

Qualification Workflow for a Secondary Reference Standard

The qualification process is a systematic investigation to confirm the material's suitability for its intended purpose. It involves unambiguous identification, comprehensive purity evaluation, and

potency assignment. The process must be thoroughly documented.[2][5]

Figure 1: Workflow for Qualifying a Secondary Reference Standard



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Caption: Figure 1: Workflow for Qualifying a Secondary Reference Standard.

Step 1: Identity Confirmation

The identity of the candidate material must be unequivocally confirmed using a combination of spectroscopic techniques. This data should be compared against literature values or a primary reference standard if available.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to elucidate the molecular structure, confirming the connectivity of atoms.
- Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which serves as a molecular fingerprint. High-resolution MS can confirm the elemental composition.
- Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule.
- Ultraviolet (UV) Spectroscopy: Determines the wavelength of maximum absorbance (λ_{max}), which is useful for detection in HPLC methods.[\[10\]](#)

Step 2: Purity Assessment & Impurity Profiling

A reference standard must be of the highest possible purity.[\[4\]](#) A mass balance approach is typically used to assign a purity value, accounting for all potential impurities.

Purity (Mass Balance) = 100% - (% Organic Impurities + % Water Content + % Residual Solvents + % Non-combustible Impurities)

- Chromatographic Purity (Organic Impurities): A validated, high-resolution stability-indicating HPLC method is the primary tool for detecting and quantifying process-related impurities and degradation products.[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Water Content: Determined by Karl Fischer titration (USP <921>).[\[14\]](#)
- Residual Solvents: Measured using Gas Chromatography (GC) with headspace analysis (USP <467>).

- Residue on Ignition (ROI) / Sulfated Ash: Quantifies the level of non-combustible (inorganic) impurities (USP <281>).

Table 2: Summary of Characterization & Purity Assessment Techniques

Test	Method	Purpose	Acceptance Criteria
Identity	^1H NMR, ^{13}C NMR, MS, IR	Confirm molecular structure	Spectrum conforms to the expected structure
Chromatographic Purity	HPLC-UV	Quantify organic impurities	$\geq 99.5\%$ (Individual impurity $\leq 0.15\%$)
Water Content	Karl Fischer Titration	Quantify water	$\leq 0.5\%$
Residual Solvents	GC-HS	Quantify residual manufacturing solvents	Complies with ICH Q3C limits
Residue on Ignition	Sulfated Ash Test	Quantify inorganic impurities	$\leq 0.1\%$
Assay vs. Primary Standard	HPLC-UV	Determine potency relative to official standard	99.0% - 101.0%

Step 3: Stability Assessment (Forced Degradation)

To ensure the reference standard is stable and to support its use in stability-indicating methods, forced degradation studies are performed.^{[7][15]} The material is subjected to stress conditions more severe than accelerated stability testing.

Table 3: Protocol for Forced Degradation of **Tetrahydro Furosemide**

Stress Condition	Protocol	Purpose
Acid Hydrolysis	0.1 M HCl at 60°C for 24 hours	Assess stability in acidic conditions
Base Hydrolysis	0.1 M NaOH at 60°C for 24 hours	Assess stability in alkaline conditions[10][15]
Oxidation	3% H ₂ O ₂ at room temperature for 24 hours	Assess stability against oxidation[15]
Thermal Degradation	Dry heat at 105°C for 48 hours	Assess stability at elevated temperature[10]
Photostability	Expose to light providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B)	Assess stability to light exposure[7]

The stressed samples are then analyzed by HPLC to demonstrate that the primary peak is resolved from all degradation products, confirming the method's specificity.[16][17]

Protocols for Application

Once qualified, the **Tetrahydro Furosemide** reference standard can be used for routine analytical work.

Protocol 1: Preparation of Standard Solutions

Accurate preparation of the standard solution is critical for quantitative analysis.

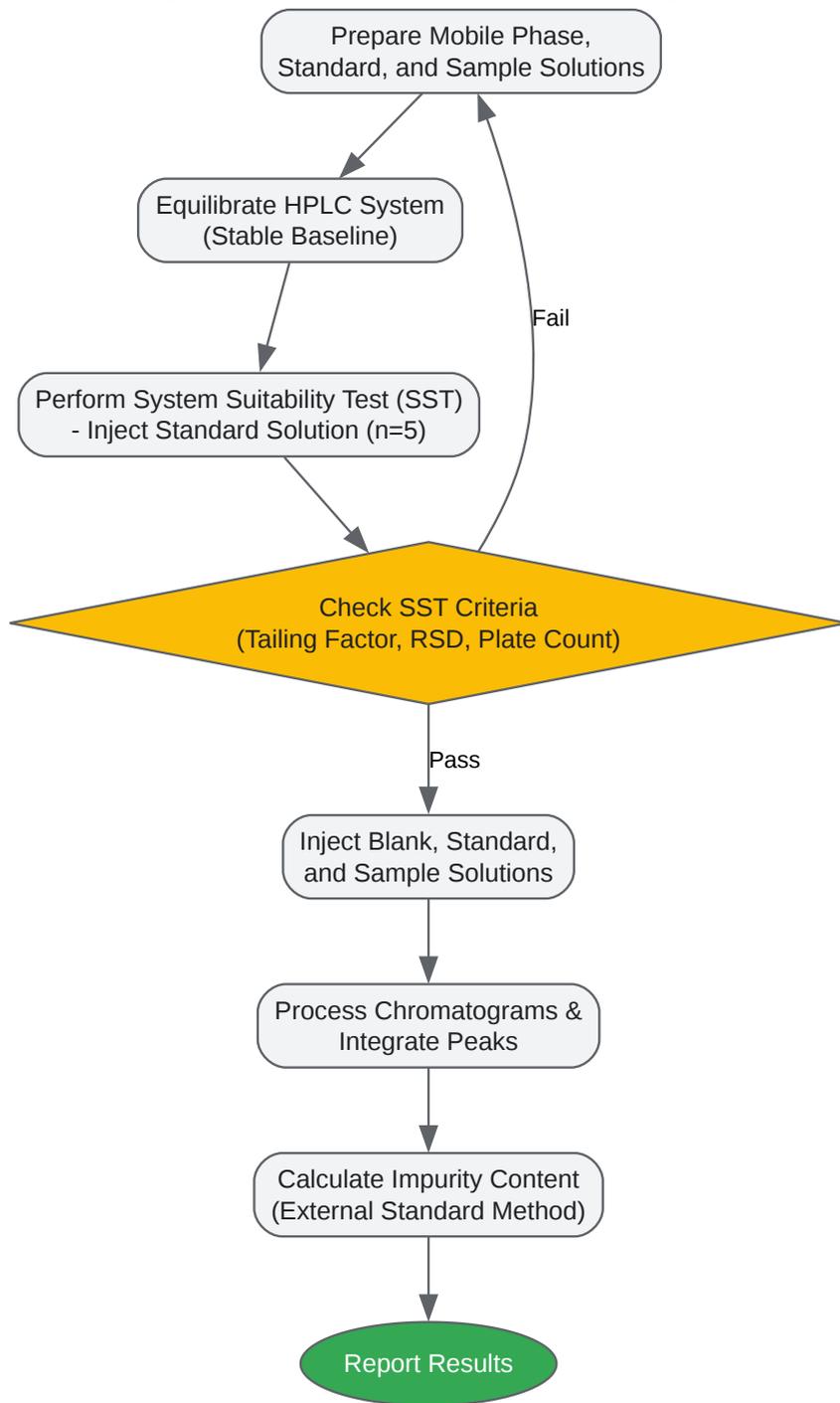
- **Equilibration:** Before opening, allow the reference standard container to equilibrate to room temperature for at least 30 minutes to prevent moisture uptake.[18]
- **Weighing:** Accurately weigh approximately 10 mg of the **Tetrahydro Furosemide** reference standard into a 100 mL volumetric flask. Use an analytical balance and record the weight precisely.

- **Dissolution:** Add approximately 70 mL of the diluent (e.g., Methanol or Acetonitrile/Water mixture as specified by the analytical method). Sonicate for 5-10 minutes to ensure complete dissolution.[19]
- **Dilution:** Allow the solution to return to room temperature, then dilute to the mark with the diluent and mix thoroughly. This creates a stock solution of approximately 100 µg/mL.
- **Working Standard:** Perform further serial dilutions as required by the analytical method to achieve the final working concentration (e.g., 1.0 µg/mL for impurity analysis).
- **Storage:** Store stock solutions in amber glassware at 2-8°C and discard after the established solution stability period (typically 24-48 hours unless otherwise determined).[3][19]

Protocol 2: Use in HPLC Assay for Furosemide Impurities

This protocol describes the use of the qualified standard in a typical HPLC method for the determination of Furosemide impurities.

Figure 2: Flowchart for HPLC Impurity Analysis



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